molecular formula C19H15ClN2O3S B2604447 Ethyl 2-(2-chlorobenzamido)-4-phenylthiazole-5-carboxylate CAS No. 312605-02-0

Ethyl 2-(2-chlorobenzamido)-4-phenylthiazole-5-carboxylate

Cat. No. B2604447
M. Wt: 386.85
InChI Key: OVUZSNOBYFMRQO-UHFFFAOYSA-N
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Description

The compound “Ethyl 2-(2-chlorobenzamido)-4-phenylthiazole-5-carboxylate” is likely a synthetic organic compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom. It also has a phenyl group (a variant of benzene), a carboxylate ester group, and a chlorobenzamido group.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a Hantzsch thiazole synthesis or a similar method. The phenyl group could be introduced through a substitution reaction, and the carboxylate ester could be formed through an esterification reaction. The chlorobenzamido group could be introduced through a nucleophilic acyl substitution reaction.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a heterocyclic ring. The thiazole ring and phenyl ring are likely to be planar due to the presence of conjugated pi bonds. The chlorobenzamido group would add polarity to the molecule, and the ester group could participate in hydrogen bonding.



Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The thiazole ring might undergo electrophilic aromatic substitution or nucleophilic aromatic substitution. The ester group could be hydrolyzed to form a carboxylic acid and an alcohol. The chlorobenzamido group could undergo nucleophilic acyl substitution or elimination reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. It’s likely to be a solid at room temperature, and its solubility would depend on the solvent used. The compound is likely to have a significant dipole moment due to the presence of several polar functional groups.


Scientific Research Applications

Photophysical and Singlet Oxygen Activation Properties Ethyl 2-(2-chlorobenzamido)-4-phenylthiazole-5-carboxylate has been explored in the context of photochemical reactions, particularly focusing on the synthesis, photophysical, and singlet oxygen activation properties. Research by Amati et al. (2010) investigated the photochemical reactions of similar ethyl thiazole carboxylates, revealing insights into their absorption properties mainly due to π→π* transitions and fluorescence, indicating potential applications in the photo-oxidation processes as singlet oxygen sensitizers Amati et al., 2010.

Antimicrobial and Antitumor Activity The antimicrobial and antitumor potential of ethyl 2-aminothiazole derivatives, closely related to the compound , has been studied, indicating the versatility of thiazole derivatives in developing new therapeutic agents. Desai et al. (2019) synthesized derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate and evaluated their antimicrobial activities, demonstrating significant structure-activity relationships Desai et al., 2019. Additionally, El-Subbagh et al. (1999) reported on the antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs, showing potential anticancer activity against various human tumor cell lines, highlighting the compound's applicability in cancer research El-Subbagh et al., 1999.

Synthetic Modifications and Applications Further research has focused on the synthetic modifications of ethyl 2-aminothiazole derivatives for various applications, including the development of novel fluorescent probes for biothiol detection in living cells. Wang et al. (2017) designed and synthesized a colorimetric and ratiometric fluorescent probe based on ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate for the detection of biothiols, demonstrating its application potential in analytical chemistry and diagnostics Wang et al., 2017.

Safety And Hazards

Without specific information, it’s hard to predict the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information.


Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, further studies could involve in vitro and in vivo testing to evaluate its biological activity, toxicity, and pharmacokinetics.


properties

IUPAC Name

ethyl 2-[(2-chlorobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3S/c1-2-25-18(24)16-15(12-8-4-3-5-9-12)21-19(26-16)22-17(23)13-10-6-7-11-14(13)20/h3-11H,2H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUZSNOBYFMRQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-chlorobenzamido)-4-phenylthiazole-5-carboxylate

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